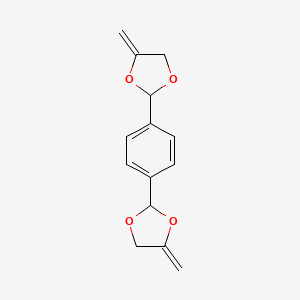
2,2'-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane) is an organic compound characterized by its unique structure, which includes two dioxolane rings connected by a phenylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane) typically involves the reaction of 1,4-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the dioxolane rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced dioxolane compounds.
Substitution: The phenylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxolane derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenylene ring .
Wissenschaftliche Forschungsanwendungen
2,2’-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving dioxolane derivatives.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 2,2’-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane) exerts its effects involves interactions with various molecular targets. The dioxolane rings can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The phenylene group can engage in π-π stacking interactions, further affecting the compound’s behavior in different environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-Bis(phenyl-4-glycidoxy)propane
- Tetraethyl 2,2’-(1,4-phenylenedimethylidyne)bismalonate
- 2,2’-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one)
Uniqueness
2,2’-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane) is unique due to its dual dioxolane rings connected by a phenylene group, which imparts distinct chemical and physical properties. This structure allows for versatile applications in various fields, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
188602-82-6 |
|---|---|
Molekularformel |
C14H14O4 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
4-methylidene-2-[4-(4-methylidene-1,3-dioxolan-2-yl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C14H14O4/c1-9-7-15-13(17-9)11-3-5-12(6-4-11)14-16-8-10(2)18-14/h3-6,13-14H,1-2,7-8H2 |
InChI-Schlüssel |
JARKVHDWGGTYES-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1COC(O1)C2=CC=C(C=C2)C3OCC(=C)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Hydroxy-5-methyl-1,4-dipentyl-2,4-dihydro-1H-pyrrolo[3,2-b]pyridin-1-ium](/img/structure/B12576045.png)
![4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol](/img/structure/B12576046.png)
![2,2'-Azobis{2-[n-(2-carboxyethyl)amidino]propane}](/img/structure/B12576053.png)
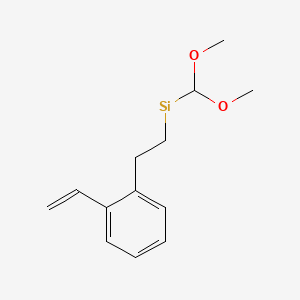
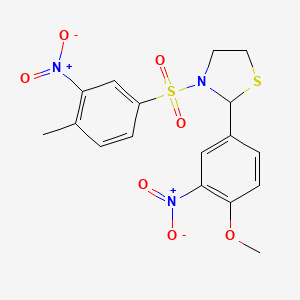
![3-{[(2H-Tetrazol-5-yl)methyl]sulfanyl}aniline](/img/structure/B12576086.png)
![2-{[(Oxan-2-yl)oxy]methyl}benzonitrile](/img/structure/B12576091.png)

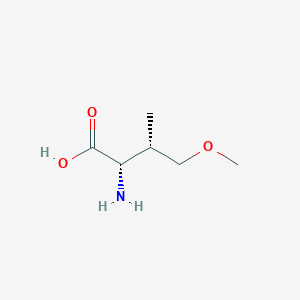
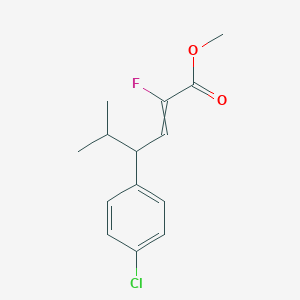
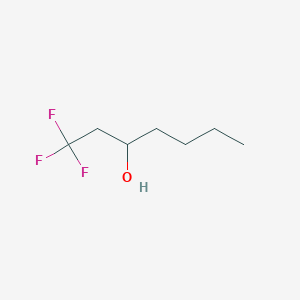
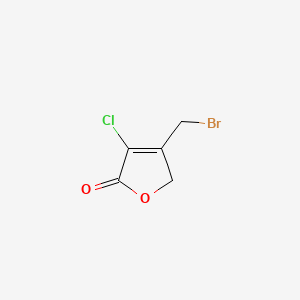
![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)
![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
